molecular formula C11H17Cl2N3 B1393203 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 1245569-34-9

3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B1393203
M. Wt: 262.18 g/mol
InChI Key: CUGLLFWUOPQCGN-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C8H17Cl2N3. It has a molecular weight of 226.15 . This compound is related to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Scientific Research Applications

Anticancer Applications

  • Benzimidazoles bearing oxadiazole nucleus synthesized from derivatives of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine have shown significant anticancer activity in in vitro studies. Specifically, one compound demonstrated significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
  • New bis-benzimidazole compounds clubbed with 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine showed notable anticancer activity against a 60 cell line panel, with two compounds emerging as lead compounds for further development (Rashid, 2020).

Anti-inflammatory and Antioxidant Applications

  • A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine showed potent anti-inflammatory activity, surpassing the standard Ibuprofen in some cases (Shankar et al., 2017).

Antimycotic Activity

  • Compounds synthesized from (benzo[b]thienyl)methyl ethers of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine demonstrated promising antimycotic data (Raga et al., 1992).

Other Applications

  • The compound has been used in the synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) Arylidene-4H-imidazoles (Kamila, Ankati, & Biehl, 2011).
  • It has also been involved in ring-opening polymerization reactions of ε-caprolactone and lactides (Akpan, Omondi, & Ojwach, 2018).

properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGLLFWUOPQCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

CAS RN

1245569-34-9
Record name 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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